molecular formula C10H13NO4 B1676178 Melevodopa CAS No. 7101-51-1

Melevodopa

Cat. No. B1676178
CAS RN: 7101-51-1
M. Wt: 211.21 g/mol
InChI Key: XBBDACCLCFWBSI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melevodopa, also known by the brand name Levomet, is a dopaminergic agent . It is the methyl ester of levodopa and is used in tablet form as an effervescent prodrug with 250 times the water solubility of tablet levodopa . It is indicated in combination with carbidopa for the treatment of Parkinson’s disease .


Synthesis Analysis

Melevodopa is the methyl ester of levodopa . A study has developed and validated a UHPLC-MS/MS method for the simultaneous determination of L-DOPA, levodopa methyl ester (LDME), and carbidopa in human plasma .


Chemical Reactions Analysis

The electroanalytical determination of L-DOPA, a precursor to Melevodopa, has been reported in the literature . A UHPLC-MS/MS method has also been developed for the simultaneous determination of L-DOPA, LDME, and carbidopa in human plasma .

Scientific Research Applications

Melevodopa: A Comprehensive Analysis of Scientific Research Applications: Melevodopa, also known as levodopa methyl ester, is a prodrug of levodopa (L-DOPA) with several unique applications in scientific research and medicine. Below are detailed sections focusing on different applications of Melevodopa.

Parkinson’s Disease Management

Melevodopa is primarily used in the management of Parkinson’s disease (PD). It is often combined with carbidopa to form a fixed-dose combination that enhances the absorption of L-DOPA and helps prevent peripheral side effects . This combination has been shown to be effective in managing motor fluctuations in patients with PD .

Bioanalytical Method Development

Researchers have developed new bioanalytical methods using LC-MS/MS for the simultaneous determination of levodopa, levodopa methyl ester, and carbidopa in human plasma samples. This method can be applied to pharmacokinetic studies and to compare the efficacy of different L-DOPA-based treatments .

Hydrophobicity Enhancement in Drug Formulation

Melevodopa’s higher lipophilicity compared to levodopa makes it more soluble and improves its absorption ability. This property is utilized in developing hydrophobic drug formulations, making it a promising candidate for ester prodrug development .

Pharmacokinetic Behavior Analysis

The improved solubility and absorption of melevodopa allow for a better understanding of the pharmacokinetic behavior of L-DOPA-based treatments. Studies have been conducted comparing traditional L-DOPA treatments with formulations containing melevodopa .

Enhanced Absorption in Therapeutic Applications

Due to its higher lipophilicity, melevodopa has an enhanced absorption profile, which is beneficial in therapeutic applications where rapid and efficient drug uptake is required .

Treatment Efficacy Comparison

Melevodopa is used in clinical trials to compare the efficacy of different treatment formulations for Parkinson’s disease, providing valuable data on the effectiveness of various therapeutic approaches .

These are some of the unique applications of Melevodopa in scientific research and medicine. Each application leverages the distinct properties of Melevodopa to address specific challenges in drug development, treatment efficacy, and pharmacokinetic analysis.

Development and Validation of a New LC-MS/MS Bioanalytical Method Development of a Hydrophobicity-Based Approach for Drug Formulation V1512 (melevodopa/carbidopa) for the Treatment of Parkinson’s Disease A systematic review on the clinical experience with melevodopa

Mechanism of Action

Target of Action

Melevodopa is a methyl ester of levodopa and its primary target is the dopamine receptors (DRDs) . These receptors play a crucial role in the nervous system, particularly in the regulation of movement and reward.

Mode of Action

Melevodopa, being a prodrug, is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . The newly formed dopamine then interacts with dopamine receptors, supplementing the low endogenous levels of dopamine and treating symptoms of Parkinson’s disease .

Biochemical Pathways

The biochemical pathway primarily affected by Melevodopa is the dopaminergic pathway. This pathway is responsible for the production, release, and reuptake of the neurotransmitter dopamine. By providing an additional source of dopamine, Melevodopa helps to restore the function of this pathway, which is impaired in conditions like Parkinson’s disease .

Pharmacokinetics

It is known that melevodopa is used in combination with carbidopa for the treatment of parkinson’s disease . Carbidopa is a dopa decarboxylase inhibitor that prevents the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the brain and reducing peripheral side effects .

Result of Action

The primary molecular effect of Melevodopa is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of Parkinson’s disease, which is characterized by a deficiency of dopamine. On a cellular level, the increased dopamine can stimulate dopaminergic receptors, leading to improved neuron function and communication .

Action Environment

The action of Melevodopa can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect the absorption and effectiveness of Melevodopa . Furthermore, the drug’s efficacy can also be influenced by the patient’s overall health status and lifestyle .

properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048433
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melevodopa

CAS RN

7101-51-1
Record name L-Dopa methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melevodopa
Reactant of Route 2
Reactant of Route 2
Melevodopa
Reactant of Route 3
Reactant of Route 3
Melevodopa
Reactant of Route 4
Reactant of Route 4
Melevodopa
Reactant of Route 5
Reactant of Route 5
Melevodopa
Reactant of Route 6
Reactant of Route 6
Melevodopa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.